molecular formula C7H15NO2S B3045828 4-(Ethanesulfonyl)piperidine CAS No. 1147181-19-8

4-(Ethanesulfonyl)piperidine

Cat. No.: B3045828
CAS No.: 1147181-19-8
M. Wt: 177.27
InChI Key: JMYXSHLCNUBQQY-UHFFFAOYSA-N
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Description

4-(Ethanesulfonyl)piperidine (CAS 1147181-19-8) is a high-purity chemical building block of significant interest in organic synthesis and pharmaceutical research. This compound features a piperidine ring, a prevalent scaffold in medicinal chemistry, substituted with an ethanesulfonyl group. The piperidine structure is a fundamental motif in numerous biologically active compounds and natural products . Piperidine alkaloids and their synthetic analogs are extensively studied for their interactions with the central nervous system, and some piperidine-containing compounds are known to function as neuroleptic agents or to block nicotinic acetylcholine receptors . The ethanesulfonyl functional group can enhance the molecule's properties as a intermediate, making it a valuable precursor for the development of more complex target molecules. Researchers utilize this compound in transition metal-catalyzed reactions, such as hydroformylation and amidocarbonylation, which are efficient methodologies for constructing and functionalizing piperidine ring systems . Its primary application is in the synthesis of novel compounds for drug discovery and neuroscience research. The molecular formula is C 7 H 15 NO 2 S and the molecular weight is 177.26 g/mol . Please Note: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethylsulfonylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-2-11(9,10)7-3-5-8-6-4-7/h7-8H,2-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMYXSHLCNUBQQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801310654
Record name 4-(Ethylsulfonyl)piperidine
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Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147181-19-8
Record name 4-(Ethylsulfonyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1147181-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Ethylsulfonyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801310654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Ethanesulfonyl Piperidine and Analogs

Direct Sulfonylation Routes to Piperidine (B6355638) Derivatives

Direct sulfonylation methods focus on introducing the ethanesulfonyl group onto a pre-existing piperidine framework.

Attachment of Ethanesulfonyl Moiety at Piperidine C-4 Position

The direct attachment of an ethanesulfonyl group to the C-4 position of piperidine can be challenging. One approach involves the conjugate addition of a suitable nucleophile to a piperidine precursor. For instance, the Rh-catalyzed conjugate addition of phenylboronic acid to a protected dihydropyridin-4-one has been reported as a key step in the synthesis of related piperidine derivatives. d-nb.info While not a direct sulfonylation, this method creates a C-4 substituted piperidone which can be further functionalized.

Another strategy involves the oxidative C-H sulfonylation of cyclic amines. A transition metal-free method using N-iodosuccinimide (NIS) has been developed for the β-C–H functionalization of tertiary cyclic amines, leading to the formation of enaminyl sulfones. rsc.org This approach offers a pathway to introduce a sulfonyl group at a position β to the nitrogen atom in a piperidine ring. rsc.org

Furthermore, direct C4-selective sulfonylation of the pyridine (B92270) ring has been achieved through a base-mediated approach. chemistryviews.orgd-nb.inforesearchgate.net This involves activating the pyridine with triflic anhydride, followed by the addition of a sulfinic acid salt. chemistryviews.orgd-nb.inforesearchgate.net While this method applies to pyridine, it highlights a strategy for regioselective sulfonylation that could potentially be adapted for piperidine precursors.

Reactions Involving Sulfonyl Chlorides

Ethanesulfonyl chloride and other sulfonyl chlorides are common reagents for installing sulfonyl groups. orgsyn.org These can react with primary or secondary amines to form sulfonamides. mdpi.com For example, N-sulfonylation of an amino alcohol with 2-(trimethylsilyl)ethanesulfonyl chloride (SES-Cl) is a key step in the synthesis of a cyclic amino acid. orgsyn.org

In the context of piperidine synthesis, sulfonyl chlorides can be used to protect the piperidine nitrogen. For instance, tosyl-protected piperidin-4-one can be prepared by the tosylation of piperidin-4-one. d-nb.info While this is N-sulfonylation, it is a critical step in many multi-step syntheses of C-4 substituted piperidines.

The direct C-sulfonylation of 4-alkylpyridines using aryl sulfonyl chlorides has been demonstrated, proceeding through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org This reaction provides a formal sulfonylation of the picolyl C–H bond. acs.org Although this method uses aryl sulfonyl chlorides, it presents a potential pathway for the introduction of an ethanesulfonyl group at the C-4 position of a suitably substituted piperidine precursor.

Ring-Forming Strategies for Piperidine Scaffold Construction

An alternative to direct functionalization is the construction of the piperidine ring with the desired substituent already incorporated or positioned for subsequent modification.

Intramolecular Cyclization Approaches

Intramolecular cyclization is a powerful strategy for constructing the piperidine ring. nih.gov These reactions involve a substrate containing both the nitrogen atom and a reactive site that can participate in ring closure. nih.gov

Acid-catalyzed cyclizations are a prominent method for forming piperidine rings. cardiff.ac.ukcardiff.ac.uk Triflic acid is a common catalyst for promoting hydroamination cyclizations of amino-alkenes to form piperidines. cardiff.ac.ukcardiff.ac.uk

A significant development in this area is the use of N-sulfonyliminium ions to trigger cyclization. usm.edunih.govusm.edubepress.com These reactive intermediates can be generated from the condensation of N-sulfonylated amines with aldehydes. usm.eduusm.edu The subsequent intramolecular cyclization leads to the formation of the piperidine scaffold. usm.eduusm.edu For example, the N-sulfonyliminium ion Pictet-Spengler cyclization has been investigated for the synthesis of piperidine rings, with metal triflates acting as Lewis acids to activate the sulfonamide nitrogen. usm.eduusm.edu This approach has been explored for the synthesis of various substituted piperidines. usm.eduusm.edu

CatalystReactantsProductNotes
Scandium (III) triflateN-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanalN-sulfonyl piperidineFast conversion
Stannous (II) triflateN-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanalN-sulfonyl piperidineFast conversion
Copper (II) triflateN-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanalN-sulfonyl piperidineFast conversion
Lanthanum (III) triflateN-para-toluenesulfonyl homoveratrylamine, 3-phenylpropanalN-sulfonyl piperidineLittle to no conversion

Data sourced from research on N-sulfonyliminium ion triggered cyclizations. usm.edu

Radical cyclizations offer another versatile route to piperidine derivatives. mdpi.comorganic-chemistry.org These reactions often involve the formation of a nitrogen-centered or carbon-centered radical which then undergoes an intramolecular addition to a double or triple bond to form the piperidine ring. mdpi.comnih.gov For instance, the radical cyclization of ene sulfonamides can lead to the formation of polycyclic imines through a process involving β-elimination of a sulfonyl radical. nih.gov

Various methods have been developed to initiate these radical cyclizations, including the use of cobalt(II) catalysts for the cyclization of linear amino-aldehydes and triethylborane (B153662) as a radical initiator for the cyclization of 1,6-enynes. mdpi.com A significant advancement is the enantioselective δ C-H cyanation of acyclic amines, which proceeds via a radical relay mechanism and allows for the asymmetric synthesis of chiral piperidines. nih.gov

MethodReactantsCatalyst/InitiatorProduct
Cobalt-catalyzed cyclizationLinear amino-aldehydesCobalt(II) catalystPiperidines
Radical cyclization of 1,6-enynes1,6-enynesTriethylboranePolysubstituted alkylidene piperidines
Enantioselective δ C-H cyanationAcyclic amines, cyanideChiral Copper catalystChiral piperidines

This table summarizes various radical-mediated cyclization approaches to piperidine synthesis. mdpi.comnih.gov

Metal-Catalyzed Cyclizations (e.g., Gold(I), Palladium, Iridium)

Multicomponent Reaction (MCR) Strategies for Complex Piperidine Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most of the atoms of the starting materials. nih.govresearchgate.net MCRs offer a rapid and diverse route to highly functionalized piperidines.

One common MCR for piperidine synthesis involves the reaction of an aldehyde, an amine, and a β-ketoester. mdpi.com This reaction can be catalyzed by various catalysts, including iodine in combination with piperidine. mdpi.com The development of MCRs for complex piperidine scaffolds is an active area of research, providing access to a wide range of structurally diverse molecules. nih.govresearchgate.net

Reductive Amination Pathways for Piperidine Ring Formation

Reductive amination is a versatile and widely used method for the formation of C-N bonds and can be applied to the synthesis of piperidines. researchgate.netwikipedia.org This reaction involves the condensation of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. researchgate.netwikipedia.org

For piperidine synthesis, an intramolecular reductive amination of a dicarbonyl compound with an amine source is a common strategy. nih.gov For example, a 1,5-dicarbonyl compound can react with ammonia (B1221849) or a primary amine to form a dihydropyridine intermediate, which is then reduced to the piperidine. Alternatively, a double reductive amination of a suitable dialdehyde (B1249045) or diketone with an amine can lead to the piperidine ring. nih.gov Various reducing agents can be employed, including sodium borohydride, sodium cyanoborohydride, and catalytic hydrogenation. wikipedia.org

Reaction TypePrecursorsKey Features
Intramolecular Reductive Amination1,5-Dicarbonyl compounds, AminesForms the piperidine ring in a single step from an acyclic precursor.
Double Reductive AminationDialdehydes/Diketones, AminesVersatile method for constructing the piperidine skeleton.

Transformations from Piperidone Intermediates

Piperidones, particularly 4-piperidones, are valuable intermediates in the synthesis of substituted piperidines. acs.org The ketone functionality in 4-piperidone (B1582916) provides a handle for various chemical transformations.

The synthesis of 4-(ethanesulfonyl)piperidine can be envisioned starting from 4-piperidone. One plausible route involves the conversion of the ketone to a leaving group, followed by nucleophilic substitution with an ethanesulfinate (B1267084) salt. Another approach is the conversion of 4-piperidone to 4-hydroxypiperidine (B117109) via reduction, which can then be further functionalized. lookchem.com The synthesis of N-substituted 4-piperidones is often achieved through a Dieckmann condensation of a diester derived from a primary amine and two equivalents of an acrylate, followed by hydrolysis and decarboxylation. acs.org

A specific synthesis of 4-(toluene-4-sulfonyl oxygen) piperidine-1-carboxylic tert-butyl ester starts from 1-benzyl-4-piperidone, which is reduced to the corresponding alcohol, debenzylated, protected with a Boc group, and finally condensed with toluenesulfonyl chloride. google.com A similar strategy could be adapted for the synthesis of this compound.

Biocatalytic and Electrocatalytic Approaches to Piperidine Synthesis

Modern synthetic chemistry is increasingly turning towards biocatalysis and electrocatalysis to develop more sustainable and efficient processes.

Biocatalytic Approaches: Enzymes offer high selectivity and can operate under mild conditions. Lipases, for example, have been used to catalyze the multicomponent reaction of benzaldehyde, aniline, and an acetoacetate (B1235776) ester to produce piperidine derivatives. rsc.org Imine reductases (IREDs) are another class of enzymes that can be used for the asymmetric reduction of imines to chiral amines, a key step in some piperidine syntheses. sjtu.edu.cn A novel class of IREDs with a fold similar to acyl-CoA dehydrogenases has been identified, which does not require a flavin cofactor for reduction. sjtu.edu.cn

Electrocatalytic Approaches: Electrosynthesis provides an alternative to chemical oxidants and reductants. The electroreductive cyclization of an imine with a terminal dihaloalkane in a flow microreactor has been demonstrated for the synthesis of piperidine derivatives. mdpi.com This method offers good yields and is scalable. mdpi.com

Post-Cyclization Functionalization of Piperidine Rings

A common and practical approach to synthesizing this compound is through the post-cyclization functionalization of a pre-formed piperidine ring. This strategy allows for the late-stage introduction of the desired functional group.

A likely synthetic route would involve the following steps:

Synthesis of a 4-substituted piperidine precursor: This could be 4-hydroxypiperidine, which is commercially available or can be synthesized by the reduction of 4-piperidone. lookchem.com

Introduction of the ethylthio group: 4-Hydroxypiperidine can be converted to a derivative with a good leaving group at the 4-position, such as a tosylate or mesylate. researchgate.netorganic-chemistry.org This intermediate can then undergo nucleophilic substitution with sodium ethanethiolate to yield 4-(ethylthio)piperidine.

Oxidation to the sulfone: The final step is the oxidation of the sulfide (B99878) (thioether) to the corresponding sulfone. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), or potassium permanganate. jchemrev.com The oxidation of thioethers to sulfones is a well-established and high-yielding reaction.

StepReactionReagents
1Formation of a leaving groupTosyl chloride or Methanesulfonyl chloride, base
2Nucleophilic substitutionSodium ethanethiolate
3OxidationHydrogen peroxide, m-CPBA, or KMnO4

This post-cyclization functionalization strategy provides a flexible and reliable route to this compound and its analogs.

Site-Selective Functionalization Techniques

The direct and selective functionalization of the piperidine ring is a significant challenge in synthetic organic chemistry due to the similar reactivity of its C-H bonds. However, recent advances in catalysis have enabled the site-selective modification of the piperidine core. Research has demonstrated that the position of functionalization (C2, C3, or C4) can be precisely controlled by the judicious selection of a rhodium catalyst and the nature of the protecting group on the piperidine nitrogen. nih.govd-nb.infonih.gov

Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have emerged as a powerful tool for this purpose. The outcome of these reactions is highly dependent on the ligand sphere of the dirhodium catalyst and the electronic and steric properties of the nitrogen protecting group. nih.gov For instance, the functionalization of N-Boc-piperidine with a specific rhodium catalyst, Rh₂(R-TCPTAD)₄, preferentially yields 2-substituted analogues. nih.govnih.gov In contrast, employing a different catalyst, Rh₂(S-2-Cl-5-BrTPCP)₄, in combination with an N-α-oxoarylacetyl-piperidine substrate, directs the C-H functionalization to the C4 position. nih.govd-nb.infonih.gov This level of control allows for the targeted synthesis of specific positional isomers, which is crucial for establishing structure-activity relationships in drug discovery.

The ability to direct functionalization to different sites on the piperidine ring by tuning the catalyst and protecting group represents a significant advancement. An alternative approach to achieving 3-substituted piperidines involves an indirect method: the cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive, stereoselective ring-opening of the resulting cyclopropane. nih.govnih.gov

Table 1: Catalyst and Protecting Group Directed Site-Selective Functionalization of Piperidines

Target Position Nitrogen Protecting Group Catalyst Outcome Reference
C2 N-Boc or N-Brosyl Rh₂(R-TCPTAD)₄ or Rh₂(R-TPPTTL)₄ Generates 2-substituted piperidines nih.gov, nih.gov
C4 N-α-oxoarylacetyl Rh₂(S-2-Cl-5-BrTPCP)₄ Produces 4-substituted piperidines nih.gov, nih.gov
C3 N-Boc N/A (indirect method) Prepared via cyclopropanation of tetrahydropyridine (B1245486) and subsequent ring-opening nih.gov, nih.gov

Stereoselective Introduction of Functional Groups

The control of stereochemistry is paramount in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different biological activities. The synthesis of substituted piperidines, including sulfonyl-containing analogs, often employs stereoselective methods to establish well-defined three-dimensional structures. nih.gov

One documented synthesis of a 4-(methylsulfonyl)phenyl-piperidine derivative, an analog of this compound, highlights a multi-step sequence where control of stereochemistry is crucial. acs.org Key transformations in such syntheses can include diastereoselective Mannich reactions, which set the stereochemistry that is maintained during subsequent reductive cyclization steps. nih.gov The choice of protecting group can also play a critical role in directing the stereochemical outcome of a reaction, acting effectively as a chiral auxiliary. nih.gov

Various strategies have been developed for the stereoselective synthesis of the piperidine ring itself. These include:

Hydrogenation of Pyridine Precursors : The reduction of substituted pyridines is a common method, though achieving high stereoselectivity can be challenging due to the often harsh reaction conditions required. nih.gov

Cyclization of Alkene or Alkyne Precursors : Intramolecular cyclization reactions, such as hydroamination or carboamination of unsaturated precursors, can provide stereocontrolled access to the piperidine core. nih.govmdpi.com Gold-catalyzed cyclization of N-homopropargyl amides is one such modern approach that offers excellent diastereoselectivity. nih.gov

Reductive Cyclization : The reductive cyclization of amino acetals, themselves prepared via stereoselective nitro-Mannich reactions, allows for the transfer of stereochemistry from the acyclic precursor to the final piperidine product. nih.gov

In the context of preparing specific analogs, a synthesis of pridopidine, which contains a 4-[3-(methylsulfonyl)phenyl] moiety, involved the reduction of a tetrahydropyridine intermediate via catalytic hydrogenation. acs.org This step proceeds to afford the piperidine derivative, and subsequent modifications are carried out to yield the final product. acs.org

Chemical Transformations and Reaction Mechanisms of 4 Ethanesulfonyl Piperidine Derivatives

Reactivity and Transformations of the Ethanesulfonyl Moiety

The ethanesulfonyl group in 4-(ethanesulfonyl)piperidine derivatives is a strong electron-withdrawing group that influences the reactivity of the entire molecule. While the sulfur atom in the sulfonyl group is at its highest oxidation state and generally stable, the group can participate in or influence several types of transformations.

Substitution Reactions : The ethanesulfonyl group can be subject to substitution reactions, although this is less common than reactions involving the piperidine (B6355638) nitrogen. Such transformations would typically require harsh conditions to cleave the robust carbon-sulfur bond.

Influence on Adjacent Functional Groups : The primary role of the ethanesulfonyl group is often to activate or deactivate other parts of the molecule towards chemical reactions. For instance, its electron-withdrawing nature can influence the acidity of adjacent C-H bonds and the nucleophilicity of the piperidine nitrogen.

Aryl picolyl sulfones can be synthesized from 4-picoline derivatives by reacting them with aryl sulfonyl chlorides in the presence of triethylamine (B128534) and a catalytic amount of DMAP. This reaction is believed to proceed through an N-sulfonyl 4-alkylidene dihydropyridine (B1217469) intermediate. acs.org

Here is a table summarizing some transformations related to the sulfonyl moiety:

Reaction TypeReagents and ConditionsProduct TypeRef.
C-SulfonylationAryl sulfonyl chlorides, Et3N, cat. DMAPAryl picolyl sulfones acs.org
SubstitutionHalogenating agents (e.g., thionyl chloride)Substituted sulfonyl derivatives
OxidationOxidizing agents (e.g., potassium permanganate)Not applicable (Sulfur is at highest oxidation state)
ReductionReducing agents (e.g., lithium aluminum hydride)Thioethers or other reduced sulfur species

Reactions Involving the Piperidine Nitrogen Atom

The nitrogen atom of the piperidine ring is a key site for chemical modifications, allowing for the introduction of a wide range of substituents. Its reactivity is, however, modulated by the presence of the electron-withdrawing ethanesulfonyl group on the ring.

N-Alkylation and N-Arylation : The piperidine nitrogen can undergo nucleophilic attack on various electrophiles. For instance, it can be condensed with mesylates to form N-substituted piperidine products. google.com Palladium-catalyzed cross-coupling reactions are also employed to form C-N bonds, leading to N-arylpiperidines. researchgate.net

N-Acylation : Acylation of the piperidine nitrogen is a common transformation. For example, treatment with acylating agents like propionyl chloride in a suitable solvent yields the corresponding N-acylated product.

Deprotection/Modification of N-Substituents : In cases where the piperidine nitrogen is protected (e.g., as a carbamate), this group can be hydrolyzed, often with an excess of an alkali base, to yield the free amine. google.com This free amine can then be further functionalized.

The following table outlines common reactions at the piperidine nitrogen:

Reaction TypeReagents and ConditionsProduct TypeRef.
N-AlkylationR-(CH2)m-O-MsN-substituted piperidines google.com
N-AcylationPropionyl chloride, chloroformN-acylated piperidines
N-ArylationPd catalyst, aryl halidesN-arylpiperidines researchgate.net
N-SulfonylationSulfonyl chloridesN-sulfonylated piperidines acs.org
Deprotection (hydrolysis)KOH, isopropyl alcoholSecondary piperidines google.com

Intramolecular Rearrangements and Ring-Opening/Ring-Contraction Processes

Derivatives of this compound can undergo fascinating intramolecular rearrangements, leading to the formation of other heterocyclic systems, such as pyrrolidines. These processes are often driven by the inherent strain in the starting material or the formation of a more stable product.

Ring Contraction : A notable transformation is the ring contraction of piperidines to form pyrrolidines. One approach involves a photomediated Norrish type II reaction of α-acylated piperidines. This process proceeds through a 1,4-diradical intermediate, followed by homolytic C-N bond fragmentation and subsequent intramolecular cyclization. nih.gov Another method involves the selective monohalogenation of N-sulfonyl lactams, followed by a ring opening/ring closing cascade in the presence of a nucleophile to afford 2-carboxylated pyrrolidine (B122466) derivatives. researchgate.net

Ring Expansion : Conversely, ring expansion reactions can transform piperidine derivatives into larger rings like azepanes. For example, an optically active 2-(methanesulfonyloxymethyl)piperidine can undergo ring expansion with an azide (B81097) anion as a nucleophile to yield a hexahydro-1H-azepine derivative via an aziridinium (B1262131) cation intermediate. clockss.org

These transformations are summarized in the table below:

TransformationKey Intermediate/ProcessProductRef.
Ring Contraction to PyrrolidinePhotomediated Norrish type II reactioncis-1,2-disubstituted cyclopentanes (from piperidines) nih.gov
Ring Contraction to Pyrrolidineα-halogeno N-sulfonyl lactam2-carboxylated pyrrolidines researchgate.net
Ring Expansion to AzepineAziridinium cationHexahydro-1H-azepine clockss.org

Examination of Reaction Selectivity (Regio-, Diastereo-, Enantioselectivity)

The stereochemical outcome of reactions involving this compound derivatives is of paramount importance, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Regioselectivity : In reactions involving multiple potential reaction sites, the regioselectivity is often controlled by the electronic and steric properties of the substrate and reagents. For example, in the functionalization of the piperidine ring, the C2 position is electronically activated, but the C4 position may be more sterically accessible. nih.gov The choice of catalyst and protecting groups on the nitrogen can direct the reaction to a specific carbon atom. nih.govd-nb.info

Diastereoselectivity : The formation of a specific diastereomer is often influenced by the catalyst and reaction conditions. For instance, in rhodium-catalyzed C-H functionalization reactions of N-sulfonyl piperidine derivatives, high diastereoselectivity has been achieved. nih.govd-nb.info Similarly, the reductive cyclization of amino acetals can proceed with high diastereoselectivity, retaining the stereochemistry set in a preceding Mannich reaction. nih.gov

Enantioselectivity : Achieving high enantioselectivity is a key goal in asymmetric synthesis. The use of chiral catalysts is a common strategy. For example, rhodium-catalyzed asymmetric carbometalation of dihydropyridines can produce 3-substituted tetrahydropyridines with excellent enantioselectivity. snnu.edu.cn In some cases, the choice of the N-substituent on the piperidine ring can significantly impact the enantiomeric excess of the product. nih.govd-nb.info

The following table provides examples of selective reactions:

Selectivity TypeReactionCatalyst/ConditionsOutcomeRef.
RegioselectivityC-H FunctionalizationRh2(S-2-Cl-5-BrTPCP)4 with N-α-oxoarylacetyl-piperidines4-substituted analogues nih.gov
DiastereoselectivityC-H FunctionalizationRh2(R-TPPTTL)4 with N-Bs-piperidineHigh d.r. (29->30:1) nih.gov
EnantioselectivityAsymmetric CarbometalationRh-catalyzed reductive Heck reactionHigh ee snnu.edu.cn
EnantioselectivityC-H FunctionalizationRh2(R-TPPTTL)4 with N-Bs-piperidineModerate to high ee (52-77%) nih.govd-nb.info

Mechanistic Investigations of Key Reaction Steps

Understanding the mechanisms of the chemical transformations of this compound derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Iminium Ion Formation : Iminium ions are key intermediates in many reactions involving piperidine derivatives. They are typically formed by the protonation and subsequent dehydration of a carbinolamine, which is the initial adduct of a ketone or aldehyde with a secondary amine like piperidine. libretexts.org Iminium ions can also be generated through the oxidation of the corresponding amine. These electrophilic species are then susceptible to attack by nucleophiles. In some cases, iminium ions can be isolated and used as platforms for further synthesis. researchgate.net The formation of an iminium ion is a key step in the reductive hydroamination/cyclization cascade of alkynes to form piperidines. nih.gov

Radical Pathways : Radical-mediated reactions offer a powerful tool for the functionalization of piperidine derivatives. These reactions often involve a hydrogen atom transfer (HAT) step to generate a carbon-centered radical, which can then undergo further transformations. nih.gov For example, the radical cyclization of haloalkynes is a known method for producing N-containing heterocycles. nih.gov The site-selectivity of these radical reactions can be influenced by the nature of the radical initiator and the electronic properties of the substrate. nih.gov

Key mechanistic pathways are highlighted in the table below:

Mechanistic StepDescriptionReaction ContextRef.
Iminium Ion FormationProtonation of a carbinolamine followed by loss of water.Reductive amination, cyclization cascades nih.govlibretexts.org
Radical FormationHydrogen Atom Transfer (HAT) from a C-H bond.C-H functionalization nih.gov
Radical CyclizationIntramolecular addition of a radical to an unsaturated bond.Synthesis of heterocyclic rings nih.gov
-Sigmatropic RearrangementConcerted reorganization of a six-membered transition state.1,3-diaza-Claisen rearrangement uvm.edu

Advanced Structural Elucidation and Conformational Analysis of 4 Ethanesulfonyl Piperidine Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial characterization and structural confirmation of newly synthesized 4-(ethanesulfonyl)piperidine derivatives. Techniques such as NMR, IR, and HRMS offer a wealth of information regarding the molecular framework, functional groups, and elemental composition.

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing precise information about the chemical environment of ¹H and ¹³C nuclei.

¹H NMR spectra of this compound derivatives typically display characteristic signals for the piperidine (B6355638) ring protons. These protons often appear as complex multiplets in the δ 1.80-4.00 ppm range. derpharmachemica.com For instance, in N-substituted derivatives, the protons on the carbons adjacent to the nitrogen (C2 and C6) are observed as multiplets. The proton at the C4 position, which is attached to the carbon bearing the ethanesulfonyl group, also presents a distinct signal. The ethyl group of the ethanesulfonyl moiety shows a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The piperidine ring carbons typically resonate in the δ 30-60 ppm region. For example, in a derivative like (3S, 4R)-trans-4-(4-fluorophenyl)-3-hydroxymethyl-1-methyl-piperidine, the piperidine carbons appear at chemical shifts including 34.3, 43.6, 44.2, 46.4, and 56.1 ppm. derpharmachemica.com The carbon bearing the sulfonyl group (C4) is significantly deshielded and its chemical shift is a key diagnostic feature.

Table 1: Illustrative NMR Data for a this compound Derivative Analog Data is for (3S, 4R)-trans-4-(4-fluorophenyl)-1-methylpiperidine-3-methyl methane (B114726) sulfonate, a related sulfonate derivative.

Nucleus Chemical Shift (δ, ppm) Multiplicity/Coupling Assignment
¹H 1.80-2.08 m Piperidine-CH₂
¹H 2.20-2.27 m Piperidine-CH
¹H 2.31-2.40 m Piperidine-CH, N-CH₃
¹H 2.87 s -SO₂CH₃
¹H 2.94-2.98 m N-CH₂
¹H 3.09-3.14 m N-CH₂
¹H 3.78-3.95 m O-CH₂
¹H 6.98-7.19 m Ar-H
¹³C 34.3 - Piperidine-C
¹³C 43.6 - Piperidine-C
¹³C 44.2 - Piperidine-C
¹³C 46.4 - Piperidine-C
¹³C 56.1 - Piperidine-C
¹³C 59.5 - -
¹³C 63.2 - -
¹³C 115.4, 128.8, 139.9, 160.2, 162.6 - Aromatic-C

Source: Adapted from Der Pharma Chemica, 2017. derpharmachemica.com

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. For this compound derivatives, the most prominent and diagnostic absorption bands are those associated with the sulfonyl (SO₂) group. These are characterized by two strong stretching vibrations: the asymmetric stretch typically appearing in the 1250–1270 cm⁻¹ region and the symmetric stretch found around 1020–1040 cm⁻¹. vulcanchem.com The presence of the piperidine ring is confirmed by C-H stretching vibrations around 2850-2950 cm⁻¹ and N-H stretching for secondary amines (if unsubstituted on the nitrogen) around 3300-3500 cm⁻¹. nist.gov For N-substituted derivatives, the N-H band is absent. Other vibrations, such as C-N and C-C stretching, also contribute to the fingerprint region of the spectrum, providing a unique pattern for each derivative. rsc.org

Table 2: Characteristic IR Absorption Frequencies for Sulfones

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Sulfonyl (SO₂) Asymmetric Stretch 1250 - 1350
Sulfonyl (SO₂) Symmetric Stretch 1150 - 1179
C-H (Alkyl) Stretch 2850 - 2960
N-H (Sec. Amine) Stretch 3300 - 3500

Source: Adapted from various spectroscopic studies. vulcanchem.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to four or more decimal places. innovareacademics.in This precision allows for the unambiguous determination of the elemental formula of a this compound derivative, a critical step in its characterization. lcms.cznih.gov By comparing the experimentally measured exact mass with the calculated mass for a proposed formula, chemists can confirm the molecular composition with high confidence. princeton.edu For example, HRMS can readily distinguish between compounds with the same nominal mass but different elemental compositions. innovareacademics.in This technique is particularly valuable for confirming the identity of new compounds and for identifying unknown impurities. princeton.edu

Table 3: Example of HRMS Data for a Piperidine Derivative

Compound Ion Formula Calculated m/z Found m/z
tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate [C₁₁H₂₀ClNO₂ + Na]⁺ 270.12313 270.12348

Source: Adapted from Macmillan Group, Princeton University. princeton.edu

Vibrational Spectroscopy (Infrared, IR)

Single Crystal X-ray Diffraction Studies

Single crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. uhu-ciqso.esuol.de This technique provides precise data on bond lengths, bond angles, and torsion angles, offering an unparalleled view of the molecule's conformation and configuration in the solid state. unimi.it

For chiral derivatives of this compound, SCXRD is an invaluable tool for the unambiguous determination of both relative and absolute stereochemistry. When a molecule crystallizes in a chiral space group, the analysis of anomalous dispersion effects can establish the absolute configuration of all stereocenters. This is crucial in fields like medicinal chemistry, where the biological activity of enantiomers can differ significantly. nih.gov The analysis reveals the precise spatial orientation of substituents on the piperidine ring, confirming whether they are in axial or equatorial positions and defining their cis/trans relationships. iucr.org For instance, studies on substituted piperidines have shown how SCXRD confirms the chair conformation of the piperidine ring and the equatorial or axial placement of various substituents. iucr.orgresearchgate.net

Table 4: Common Intermolecular Interactions in Piperidine Derivative Crystals

Interaction Type Description Typical Role in Crystal Packing
N-H···O/N Strong hydrogen bond Formation of robust chains or dimers. nih.gov
C-H···O Weak hydrogen bond Links molecules into extended networks. iucr.orgresearchgate.net
C-H···π Weak interaction Contributes to the stabilization of crystal packing, often forming chains. researchgate.net
H···H van der Waals Represents a significant portion of the surface contacts. iucr.org

Source: Adapted from various crystallographic studies. iucr.orgresearchgate.netnih.govresearchgate.net

Determination of Absolute and Relative Stereochemistry

Conformational Analysis of the Piperidine Ring (e.g., Chair Conformation)

The six-membered piperidine ring, analogous to cyclohexane, is not planar and typically adopts a puckered conformation to relieve ring strain. The most stable and predominant conformation for the piperidine ring in most of its derivatives is the chair conformation. nih.govnih.govscienceopen.com This arrangement minimizes both angle strain and torsional strain by allowing all carbon-carbon bonds to adopt staggered conformations.

In derivatives of this compound, the piperidine ring consistently demonstrates this preference for a chair conformation. This has been confirmed through techniques like single-crystal X-ray diffraction. nih.govbakhtiniada.ru In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The ethanesulfonyl group at the C-4 position generally prefers the equatorial orientation to minimize steric hindrance with the axial hydrogens at the C-2 and C-6 positions.

The precise geometry of the chair conformation can be described by a set of puckering parameters and torsion angles. While specific values for the parent this compound are not detailed in the provided search results, analysis of closely related structures provides representative data. For instance, studies on various N-substituted and C-substituted piperidines confirm the chair form with specific puckering parameters. scienceopen.com The exact bond lengths and angles within the ring are influenced by the nature and orientation of the substituents. bakhtiniada.ru

Table 1: Typical Conformational Data for Substituted Piperidine Rings in a Chair Conformation
ParameterDescriptionTypical Value Range
Torsion Angles (C-C-C-C)Describes the puckering of the ring.50° to 65°
Puckering Amplitude (Q)Total amount of puckering in the ring.0.5 Å to 0.6 Å
Substituent OrientationFavored position of bulky groups (like ethanesulfonyl).Equatorial

The stability of the chair conformation and the preference for the equatorial substitution of the ethanesulfonyl group are key factors governing the molecule's shape and how it presents itself for intermolecular interactions.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method maps the electron distribution of a molecule in a crystal, allowing for the detailed analysis of close contacts between neighboring molecules. The analysis generates a three-dimensional surface around the molecule, color-coded to highlight different types of interactions, and two-dimensional "fingerprint plots" that summarize these interactions quantitatively. nih.gov

For piperidine derivatives, including those with sulfonyl groups, Hirshfeld analysis reveals the dominant forces that stabilize the crystal packing. nih.gov The primary intermolecular interactions typically involve hydrogen bonds and other weaker contacts. The sulfonyl group, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor.

The key intermolecular interactions identified through Hirshfeld surface analysis for sulfonylpiperidine-type structures include:

O···H Interactions: These are among the most significant interactions, where the oxygen atoms of the sulfonyl group act as acceptors for hydrogen bonds from C-H or N-H donors on adjacent molecules. These appear as distinct spikes on the 2D fingerprint plots.

H···H Interactions: These contacts represent the interactions between hydrogen atoms on the outer surfaces of the molecules and typically account for the largest portion of the Hirshfeld surface area, reflecting the hydrogen-rich exterior of the piperidine ring.

The analysis provides a percentage contribution for each type of interaction, offering a quantitative measure of their importance in the crystal structure.

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Piperidine Derivatives
Interaction TypeDescriptionTypical Contribution
H···HVan der Waals contacts between hydrogen atoms.40% - 60%
O···H/N···HHydrogen bonding interactions.15% - 30%
C···HWeak hydrogen bonding or van der Waals forces.5% - 15%
Other (e.g., S···H, C···C)Minor contributions from other van der Waals forces.<10%

By using Hirshfeld surface analysis, researchers can gain a detailed understanding of how this compound derivatives self-assemble in the solid state, which is fundamental to understanding their physical properties. The sulfonyl group's ability to form strong hydrogen bonds is a defining feature of the intermolecular interaction profile for this class of compounds. scbt.com

Theoretical and Computational Chemistry Studies of 4 Ethanesulfonyl Piperidine Derivatives

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are a cornerstone of modern computational chemistry, offering a detailed description of electronic structure and its influence on molecular properties. mdpi.comnih.gov

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure.e3s-conferences.orgmdpi.com

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It is a popular and effective tool for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. arxiv.orgmatec-conferences.org This process determines the most stable three-dimensional structure of the molecule. researchgate.netmatec-conferences.org

For derivatives of 4-(ethanesulfonyl)piperidine, DFT calculations, often using functionals like B3LYP with various basis sets (e.g., 6-31G**, 6-311++G(d,p)), are employed to predict their geometric parameters. researchgate.netmatec-conferences.org These calculations provide information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's shape and steric properties. The accuracy of these predictions is often validated by comparing them with experimental data from techniques like X-ray crystallography when available. matec-conferences.org

Beyond geometry, DFT is instrumental in elucidating the electronic structure. scispace.com It allows for the calculation of the distribution of electron density within the molecule, which is fundamental to understanding its chemical behavior. scispace.com This includes identifying regions of high and low electron density, which can indicate sites susceptible to electrophilic or nucleophilic attack.

HOMO-LUMO Analysis and Other Electronic Parameters.e3s-conferences.org

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. mdpi.comphyschemres.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. mdpi.comresearchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a larger gap generally implies greater stability and lower reactivity. mdpi.comresearchgate.net

For this compound derivatives, DFT calculations can predict the energies of these frontier orbitals. This analysis helps in understanding their electronic properties and predicting their behavior in chemical reactions. Other important electronic parameters that can be derived from these calculations include:

Ionization Potential (IP): The energy required to remove an electron, often approximated by the negative of the HOMO energy. mdpi.com

Electron Affinity (EA): The energy released when an electron is added, often approximated by the negative of the LUMO energy. mdpi.com

Electronegativity (χ): A measure of an atom's ability to attract shared electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness. Soft molecules have a small HOMO-LUMO gap. mdpi.com

These parameters collectively provide a detailed picture of the electronic characteristics of this compound derivatives, aiding in the prediction of their reactivity and potential interactions. researchgate.net

Table 1: Calculated Electronic Properties of a Hypothetical this compound Derivative

ParameterValue (eV)Description
HOMO Energy-7.2Energy of the highest occupied molecular orbital
LUMO Energy-1.5Energy of the lowest unoccupied molecular orbital
HOMO-LUMO Gap5.7Indicator of chemical stability and reactivity
Ionization Potential7.2Energy required to remove an electron
Electron Affinity1.5Energy released upon gaining an electron

This table presents hypothetical values for illustrative purposes and would be populated with specific data from DFT calculations for an actual derivative.

Reaction Pathway and Transition State Calculations.nih.govnih.gov

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. e3s-conferences.org By mapping the potential energy surface, it is possible to identify the most likely pathway a reaction will follow from reactants to products. numberanalytics.com A critical point on this pathway is the transition state, which represents the highest energy barrier that must be overcome for the reaction to occur. numberanalytics.comims.ac.jp

For reactions involving this compound derivatives, such as their synthesis or functionalization, transition state calculations can provide invaluable insights. mdpi.comnih.gov These calculations, often performed using DFT or other quantum mechanical methods, help to:

Determine the reaction mechanism: By identifying the sequence of elementary steps and any intermediate structures. e3s-conferences.org

Calculate activation energies: The energy difference between the reactants and the transition state, which is a key factor in determining the reaction rate. numberanalytics.com

Predict product selectivity: When multiple reaction pathways are possible, comparing the activation energies can help predict which product will be favored. e3s-conferences.org

Methods like the Nudged Elastic Band (NEB) are commonly used to find the minimum energy path and locate the transition state between a known reactant and product. ims.ac.jp Understanding the transition state structure provides detailed information about the bond-breaking and bond-forming processes that occur during the reaction. e3s-conferences.orgnumberanalytics.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations.nih.govims.ac.jparxiv.org

While quantum mechanics provides a detailed electronic description, it can be computationally expensive for large systems or long timescales. jussieu.frarxiv.org Molecular mechanics (MM) and molecular dynamics (MD) offer a computationally more efficient alternative by using classical physics to model molecular behavior. jussieu.frnih.gov

Conformational Space Exploration

Molecules are not static entities but can adopt various three-dimensional arrangements, known as conformations. nih.gov The piperidine (B6355638) ring in this compound, for instance, can exist in different chair and boat conformations. Exploring this conformational space is crucial for understanding a molecule's properties and its interactions with other molecules. nih.gov

Molecular mechanics methods, which rely on force fields to describe the potential energy of a system, are well-suited for exploring the conformational landscape of this compound derivatives. researchgate.net By systematically rotating bonds and calculating the energy of each conformation, it is possible to identify the low-energy, and therefore most populated, conformations. Molecular dynamics simulations further enhance this exploration by simulating the movement of atoms over time, providing a dynamic view of the accessible conformations and the transitions between them. nih.gov

Analysis of Molecular Interactions in Modeled Environments.nih.govims.ac.jparxiv.org

Understanding how this compound derivatives interact with their environment, such as a solvent or a biological target like a protein, is crucial for predicting their behavior and function. nih.govd-nb.info Molecular dynamics simulations are particularly powerful for this purpose. mdpi.com

In an MD simulation, the molecule of interest is placed in a simulated environment (e.g., a box of water molecules or embedded in a lipid bilayer) and the motions of all atoms are calculated over time based on the forces between them. nih.govarxiv.org This allows for the analysis of:

Solvation: How the molecule interacts with solvent molecules and how this affects its conformation and properties.

Ligand-Protein Binding: If the derivative is a potential drug candidate, MD simulations can model its binding to the active site of a target protein. d-nb.infomdpi.com This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. d-nb.info

Binding Free Energies: Advanced techniques can be used in conjunction with MD simulations to estimate the free energy of binding, providing a quantitative measure of the affinity of the derivative for its target. d-nb.info

These simulations provide a dynamic and detailed picture of the molecular interactions that govern the behavior of this compound derivatives in realistic environments. nih.gov

Ligand–Target Interaction Modeling for Structure-Based Design (focus on computational binding modes)

Computational modeling of ligand-target interactions is a cornerstone of modern structure-based drug design, providing critical insights into the binding modes of novel compounds. For derivatives of this compound, techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in elucidating the structural basis of their biological activity and guiding the rational design of more potent and selective agents. These in silico methods allow for the visualization and analysis of interactions between the ligand and the active site of its target protein, predicting binding affinities and the stability of the resulting complex.

Research into various piperidine derivatives has demonstrated the utility of these computational approaches across a range of biological targets. Studies often combine computational predictions with in vitro biochemical assays to validate the in silico models.

Interaction with Cholinesterases

In the context of Alzheimer's disease, N-benzyl-piperidine derivatives have been designed as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov Computational docking and molecular dynamics simulations were employed to predict the binding of these compounds. For one potent derivative, 4a (N-benzyl-1-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)piperidine), computational studies indicated the formation of stable complexes with both enzymes. The analysis estimated highly favorable binding free energies, which were later corroborated by in vitro enzymatic assays showing potent inhibition. nih.gov

Similarly, docking studies on N-(6-methanesulfonyl-benzothiazol-2-yl)-3-(4-substituted-piperazin-1-yl)-propionamides with AChE have revealed key binding interactions. One derivative, compound 12, was shown to interact suitably with the catalytic active site (CAS), where its benzothiazole (B30560) moiety forms hydrophobic interactions with the residue Trp84. rsc.org This compound also demonstrated hydrogen bonding between its methylsulfonyl group and the Lys28 residue of amyloid-beta (Aβ₁₋₄₂), suggesting a dual mechanism of action relevant to Alzheimer's therapy. rsc.org

Interaction with Dihydrofolate Reductase (DHFR)

Piperidine-based thiosemicarbazones have been investigated as potential inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs. nih.gov In silico molecular docking analyses were performed to predict the binding affinity and interaction patterns of a series of these compounds within the DHFR active site. The findings were compared against the standard drug, Methotrexate. The results showed that the synthesized compounds exhibited potent inhibition, with the most active derivative, 5p, displaying the highest inhibitory activity. nih.gov These computational predictions helped to rationalize the structure-activity relationships (SAR) observed in the series, guiding the design of more effective DHFR inhibitors. nih.gov

Interaction with the σ1 Receptor

Molecular dynamics simulations have been crucial in understanding the binding of 4-(2-aminoethyl)piperidine derivatives to the σ1 receptor, a target implicated in various central nervous system disorders. researchgate.net Simulations coupled with per-residue binding free energy deconvolution revealed that differences in σ1 receptor affinity among the derivatives were due to varied interactions of the basic piperidine N-atom and its substituents. The lipophilic binding pocket, comprising residues such as Leu105, Thr181, Leu182, Ala185, Leu186, Thr202, and Tyr206, was identified as critical for these interactions. researchgate.net For a specific derivative, compound 4a, detailed modeling showed its specific orientation and interactions within this binding pocket. researchgate.net

The table below summarizes the computational binding data for selected piperidine derivatives.

Derivative ClassTarget ProteinKey Interacting ResiduesComputational MethodPredicted Binding Free Energy (ΔGbind)Reference
N-benzyl-piperidine derivative (4a)AChENot specifiedMolecular Dynamics-36.69 ± 4.47 kcal/mol nih.gov
N-benzyl-piperidine derivative (4a)BuChENot specifiedMolecular Dynamics-32.23 ± 3.99 kcal/mol nih.gov
4-(2-aminoethyl)piperidine derivative (4a)σ1 ReceptorLeu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Molecular Dynamics-33.6 ± 2.6 kcal/mol researchgate.net
1-Methylpiperidine derivative (20a)σ1 ReceptorLeu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Molecular Dynamics-40.4 ± 3.0 kcal/mol researchgate.net
1-Methylpiperidine derivative (21a)σ1 ReceptorLeu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Molecular Dynamics-35.9 ± 3.4 kcal/mol researchgate.net
1-Methylpiperidine derivative (22a)σ1 ReceptorLeu105, Thr181, Leu182, Ala185, Leu186, Thr202, Tyr206Molecular Dynamics-38.3 ± 2.8 kcal/mol researchgate.net

Interaction with Renin

Structure-based computational approaches have also been applied to study the inhibition of renin, an enzyme involved in hypertension, by 2,6-diphenylpiperidin-4-ol (B8612959) derivatives. ijpbs.com Molecular docking simulations using software like Schrödinger Maestro were conducted to analyze the interactions between these piperidine derivatives and the active site of the renin protein (PDB ID: 4PYV). These in silico methods provide a systematic way to understand the binding modes and guide the design of novel antihypertensive agents. ijpbs.com

These examples underscore the power of ligand-target interaction modeling in the development of this compound derivatives and related compounds. By providing a detailed picture of the molecular interactions driving binding affinity and specificity, these computational techniques enable a more efficient, structure-guided approach to drug discovery.

Compound Index

Applications As Synthetic Intermediates and Complex Scaffold Components in Organic Synthesis

Utility in the Construction of Functionalized Piperidine (B6355638) Building Blocks

4-(Ethanesulfonyl)piperidine serves as a foundational building block for the synthesis of more elaborate piperidine derivatives. aksci.combldpharm.com The secondary amine of the piperidine ring is a key reactive handle, readily participating in a variety of chemical transformations to introduce new functional groups and build molecular complexity. lookchem.comwikipedia.org

Key reactions involving the piperidine nitrogen include:

N-Alkylation: The nitrogen atom can be alkylated to introduce various side chains. For example, reaction with substituted phenoxy-ethyl compounds can yield complex derivatives, as seen in the synthesis of N-[2-(2-CHLOROPHENOXY)ETHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE.

N-Acylation: Acylation reactions provide access to a wide range of amides, which are important functional groups in many bioactive molecules.

Reductive Amination: The piperidine can be used in reductive amination protocols with aldehydes or ketones to form new carbon-nitrogen bonds.

The ethanesulfonyl group itself is generally stable under many reaction conditions, allowing for selective modification at the nitrogen atom without disturbing the core scaffold. This reliability makes this compound an attractive starting point for creating libraries of substituted piperidines for screening in drug discovery programs. chemshuttle.com The development of methods to access diverse substitution patterns on the piperidine ring is crucial, as many current drugs are limited to 1,4-disubstitution. kcl.ac.uk Using building blocks like this compound allows chemists to explore new chemical space. whiterose.ac.uk

Table 1: Examples of Functionalized Building Blocks Derived from Piperidine Scaffolds

Starting Scaffold TypeReaction TypeResulting Functionalized BlockPotential ApplicationReference
4-Sulfonyl-piperidineN-Alkylation with a phenoxy-ethyl halide1-(Phenoxy-ethyl)-4-sulfonyl-piperidineIntermediate for GPCR antagonists google.com
4-Piperidone (B1582916)Aza-Michael AdditionN-Substituted 4-piperidonesPrecursors for acetylcholinesterase inhibitors kcl.ac.uk
N-Boc-piperidineSuzuki-Miyaura Cross-CouplingN-Boc-4-Aryl-piperidineElaboration of fragment hits in 3-dimensions whiterose.ac.uk
PiperidineDerivatization with N-(4-aminophenyl) groupN-(4-aminophenyl)piperidineImproves detection in SFC-MS analysis nih.gov

Integration into Larger Heterocyclic Systems and Molecular Architectures

The this compound moiety is frequently incorporated into larger, more complex molecular frameworks, including multi-ring heterocyclic systems. aksci.combldpharm.com Its role can be either as a terminal substituent that modulates the pharmacological profile of a core scaffold or as a central linker connecting different parts of a molecule.

In medicinal chemistry, the design of molecules often involves combining different pharmacophores to achieve desired biological activity. The this compound unit can be attached to other heterocyclic rings such as pyridines, pyrimidines, or indoles. For instance, research into inhibitors of kinases like anaplastic lymphoma kinase (ALK) has led to the design of complex molecules where a substituted piperidine ring is attached to a pyridine (B92270) core. mdpi.com

The synthesis of these larger architectures often relies on coupling reactions where the pre-formed this compound is introduced in a key step. This modular approach allows for the systematic exploration of structure-activity relationships (SAR) by varying the other heterocyclic components of the molecule while keeping the ethanesulfonylpiperidine group constant. acs.org The development of tricyclic scaffolds that are amenable to parallel synthesis often incorporates such building blocks to rapidly generate a diverse library of compounds. acs.org

Strategies for Enhancing Molecular Complexity and Diversity through Derivatization

Derivatization is a critical process in medicinal chemistry for optimizing lead compounds and exploring SAR. ddtjournal.com this compound is an excellent substrate for derivatization, offering multiple pathways to enhance molecular complexity and diversity.

The primary point for derivatization is the piperidine nitrogen. wikipedia.org A wide array of substituents can be introduced at this position, significantly altering the molecule's properties. For example, a patent for ethanesulfonyl-piperidine derivatives describes the synthesis of compounds where the piperidine nitrogen is attached to a phenoxy-ethyl group, with further substitutions on the phenyl ring. google.com This strategy allows for fine-tuning of the molecule's interaction with biological targets.

Common Derivatization Strategies:

Substitution at the Nitrogen Atom: As the most common strategy, the secondary amine is reacted with a diverse range of electrophiles (e.g., alkyl halides, acyl chlorides, sulfonyl chlorides) to create a library of N-substituted derivatives. google.com

Modification of the Ethanesulfonyl Group: While less common, the ethyl group could theoretically be functionalized prior to the formation of the sulfone, or the sulfone itself could be a handle for certain transformations, although it is generally considered a stable group.

Functionalization of the Piperidine Ring: More advanced synthetic routes can introduce additional substituents onto the carbon atoms of the piperidine ring itself, creating multi-substituted scaffolds with defined stereochemistry. kcl.ac.uk

These derivatization approaches enable the creation of a vast chemical space around the core this compound scaffold, increasing the probability of identifying compounds with desired biological activities and drug-like properties. acs.org

Table 2: Research Findings on Piperidine Derivatization

Derivative ClassSynthetic StrategyKey Research FindingReference
N-(Phenoxy-ethyl)ethanesulfonyl-piperidinesN-alkylation of this compound with substituted phenoxy-ethyl halides.Creates a class of derivatives with potential applications as antagonists for G-protein coupled receptors. google.com
N-(4-aminophenyl)piperidine derivativesTagging of organic acids with N-(4-aminophenyl)piperidine.Significantly improves detection limits (25-to-2100-fold) for organic acids in supercritical fluid chromatography-mass spectrometry (SFC-MS). nih.gov
All-cis-(multi)fluorinated piperidinesRhodium-catalyzed asymmetric hydrogenation of corresponding fluoropyridines.Provides stereoselective access to fluorinated piperidines, which are valuable for modifying drug properties. nih.gov
Spiro-heterocyclesCondensation and cyclization reactions starting from 4-piperidone.4-Piperidone serves as a versatile synthon for creating complex spiro-heterocyclic systems like thiazolidones and thiadiazolines. researchgate.net

Design Principles for Novel Synthetic Scaffolds Incorporating the Ethanesulfonylpiperidine Moiety

The deliberate inclusion of the this compound moiety in novel synthetic scaffolds is guided by several key design principles in modern medicinal chemistry. The search for new molecular scaffolds that can be easily expanded through parallel synthesis is a significant challenge, and this building block offers several advantages. acs.org

Key Design Principles:

Introduction of a Hydrogen Bond Acceptor: The sulfonyl group (SO₂) is a strong hydrogen bond acceptor. Incorporating this feature can facilitate crucial interactions with biological targets, such as enzymes or receptors, potentially increasing binding affinity and selectivity.

Modulation of Physicochemical Properties: The ethanesulfonyl group significantly impacts the molecule's properties. It increases polarity and can improve aqueous solubility compared to a non-polar alkyl or aryl group at the same position. This is a critical consideration in designing orally bioavailable drugs.

Metabolic Stability: Sulfones are generally resistant to metabolic degradation, particularly oxidation. Introducing this group can block a potential site of metabolism, thereby increasing the half-life of a drug candidate.

Three-Dimensional (3D) Structural Influence: The piperidine ring exists in a stable chair conformation. wikipedia.org Placing a bulky and polar group like ethanesulfonyl at the 4-position influences the orientation of substituents at the 1-position (the nitrogen atom). This allows chemists to control the 3D presentation of pharmacophoric elements, enabling a more precise fit into a target's binding site. The development of 3-D spirocyclic scaffolds often leverages such building blocks to explore chemical space more effectively than flat, aromatic systems. whiterose.ac.uk

Vectorial Expansion: When used as a building block, the this compound scaffold provides clear vectors for chemical elaboration. whiterose.ac.uk New functional groups can be added at the nitrogen atom, pointing away from the core in a well-defined direction, which is a key principle in fragment-based drug design and lead optimization. acs.org

By leveraging these principles, synthetic chemists can rationally design novel and complex molecules with a higher likelihood of possessing desirable pharmacological and pharmacokinetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.